molecular formula C10H8ClNO B1455307 3-Chloro-7-methoxyisoquinoline CAS No. 82117-21-3

3-Chloro-7-methoxyisoquinoline

Cat. No. B1455307
CAS RN: 82117-21-3
M. Wt: 193.63 g/mol
InChI Key: WIINAUXTZQCUEC-UHFFFAOYSA-N
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Description

3-Chloro-7-methoxyisoquinoline is a chemical compound with the molecular formula C10H8ClNO . It has a molecular weight of 193.63 . The compound is a white solid .


Synthesis Analysis

The synthesis of 3-Chloro-7-methoxyisoquinoline can be achieved from 1,3-Dichloro-7-methoxyisoquinoline . The reaction involves a stirred solution of 1,3-Dichloro-7-methoxyisoquinoline in acetic acid and hydriodic acid, to which red phosphorus is added at ambient temperature. The resulting mixture is stirred for 4 hours at 100 °C .


Molecular Structure Analysis

The InChI code for 3-Chloro-7-methoxyisoquinoline is 1S/C10H8ClNO/c1-13-9-3-2-7-5-10 (11)12-6-8 (7)4-9/h2-6H,1H3 .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 333.0±22.0 °C and a predicted density of 1.267±0.06 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

3-Chloro-7-methoxyisoquinoline is a chemical compound with the molecular formula C10H8ClNO .

Isoquinolines, the class of compounds to which 3-Chloro-7-methoxyisoquinoline belongs, have received considerable attention in drug design due to their broad spectrum of bioactivity . Here are some applications of isoquinolines:

  • Anti-malarial drugs : Isoquinoline derivatives such as chloroquine and quinine are used as anti-malarial drugs .
  • Antibacterial drugs : Fluoroquinolones such as ciprofloxacin, which are derivatives of isoquinoline, are used as antibacterial drugs .
  • Anticancer drugs : Isoquinoline derivatives like topotecan and camptothecin are used in the treatment of cancer .
  • Local anesthetic : Dibucaine, an isoquinoline derivative, is used as a local anesthetic .
  • Anti-tubercular drugs : Bedaquiline, an isoquinoline derivative, is used as an anti-tubercular drug .

Safety And Hazards

The safety information for 3-Chloro-7-methoxyisoquinoline indicates that it has the GHS07 hazard classification . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Relevant Papers The search results do not provide specific peer-reviewed papers related to 3-Chloro-7-methoxyisoquinoline .

properties

IUPAC Name

3-chloro-7-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-3-2-7-5-10(11)12-6-8(7)4-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIINAUXTZQCUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CN=C(C=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698910
Record name 3-Chloro-7-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-7-methoxyisoquinoline

CAS RN

82117-21-3
Record name 3-Chloro-7-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-7-methoxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,3-dichloro-7-methoxyisoquinoline (1.14 g, 5.00 mmol) was suspended in glacial acetic acid (6 mL) and concentrated HCl (2 mL), then treated with tin powder (1.77 g, 15.0 mmol) and stirred at 60° C. for 3 hours. The resulting mixture was basified to pH=9 with concentrated NH4OH and then extracted with ethyl acetate (10 mL×3). The combined organic layer was washed with saturated NaHCO3 solution (20 mL), dried over Na2SO4 and concentrated in vacuo, followed by silica gel column (EtOAc/PE=20:1) to give Intermediate 12 (200 mg, yield 21%) as a solid. 1H NMR (DMSO 300 MHz): δ 9.00 (s, 1H), 7.94 (s, 1H), 8.87 (d, J=9.0 Hz, 1H), 7.53 (d, J=2.7 Hz, 1H), 7.46 (dd, J=9.0, 2.7 Hz, 1H), 3.89 (s, 3H).
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.77 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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